2-Amino-3-chloropyridine-4-thiol
Overview
Description
2-Amino-3-chloropyridine-4-thiol is a heterocyclic compound containing a pyridine ring substituted with an amino group at the 2-position, a chlorine atom at the 3-position, and a thiol group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-chloropyridine-4-thiol typically involves multi-step reactions starting from readily available pyridine derivatives. One common method includes the chlorination of 2-amino-4-thiopyridine, followed by purification and isolation of the desired product. Reaction conditions often involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-chloropyridine-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium carbonate in polar aprotic solvents.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-3-chloropyridine-4-thiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in coordination chemistry.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as conductive polymers and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2-Amino-3-chloropyridine-4-thiol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity through covalent or non-covalent interactions. The thiol group can form disulfide bonds with cysteine residues in proteins, altering their function and activity. The chlorine and amino groups can also participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-chloropyridine: Lacks the thiol group, making it less reactive in certain chemical reactions.
3-Amino-2-chloropyridine: Different substitution pattern, leading to variations in chemical reactivity and biological activity.
2-Amino-5-chloropyridine: Another positional isomer with distinct properties.
Uniqueness
2-Amino-3-chloropyridine-4-thiol is unique due to the presence of both an amino and a thiol group on the pyridine ring, providing a versatile platform for chemical modifications and a wide range of potential applications. The combination of these functional groups allows for diverse reactivity and interactions, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2-amino-3-chloro-1H-pyridine-4-thione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2S/c6-4-3(9)1-2-8-5(4)7/h1-2H,(H3,7,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGXKWAJDTOSBHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C(C1=S)Cl)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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